molecular formula C11H15ClFNO3 B8125574 2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride

Cat. No.: B8125574
M. Wt: 263.69 g/mol
InChI Key: IWZDAFVKJDPNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Esterification: The resulting amine is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluoro-phenyl)-propionic acid methyl ester hydrochloride
  • 2-Amino-3-(3-methoxy-phenyl)-propionic acid methyl ester hydrochloride
  • 2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester hydrochloride

Uniqueness

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

IUPAC Name

methyl 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3.ClH/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZDAFVKJDPNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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